molecular formula C22H18Cl4N2O B11988810 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide CAS No. 303061-54-3

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide

Cat. No.: B11988810
CAS No.: 303061-54-3
M. Wt: 468.2 g/mol
InChI Key: XXZZVMYVSGONEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide is a complex organic compound with the molecular formula C22H18Cl4N2O. This compound is known for its unique chemical structure, which includes multiple aromatic rings and halogen atoms. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 2,2,2-trichloroethylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide
  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chlorophenoxy)ethyl)acetamide
  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)acetamide

Uniqueness

2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide is unique due to its specific combination of aromatic rings and halogen atoms, which confer distinctive chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

CAS No.

303061-54-3

Molecular Formula

C22H18Cl4N2O

Molecular Weight

468.2 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide

InChI

InChI=1S/C22H18Cl4N2O/c23-17-11-13-18(14-12-17)27-21(22(24,25)26)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29)

InChI Key

XXZZVMYVSGONEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.